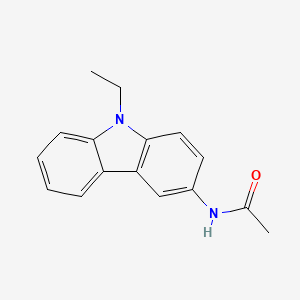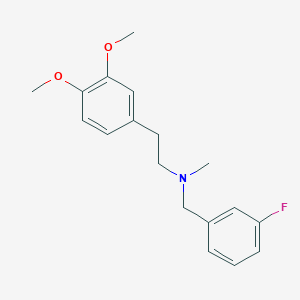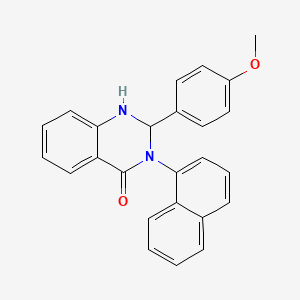
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting various enzymes and pathways involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the proliferation and migration of cancer cells, which may make it a potential anti-cancer agent. Additionally, it has been shown to protect against oxidative stress and neurodegeneration, which may make it a potential neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, which may make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new drugs based on its potential therapeutic properties. Another potential direction is the study of its mechanism of action, which may provide insights into the development of new drugs for various diseases. Additionally, the study of its structure-activity relationship may help in the development of more potent and selective drugs. Finally, the study of its pharmacokinetics and toxicity may help in the development of safe and effective drugs.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone involves a multi-step process. The first step involves the condensation of 2-naphthylamine with 4-methoxybenzaldehyde to form 2-(4-methoxyphenyl)-1-naphthylamine. The second step involves the cyclization of 2-(4-methoxyphenyl)-1-naphthylamine with ethyl acetoacetate in the presence of sulfuric acid to form this compound.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-3-(1-naphthyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-naphthalen-1-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-19-15-13-18(14-16-19)24-26-22-11-5-4-10-21(22)25(28)27(24)23-12-6-8-17-7-2-3-9-20(17)23/h2-16,24,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNUDPGEKKBSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)


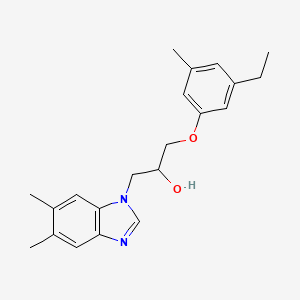
![N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)
![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4971208.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)
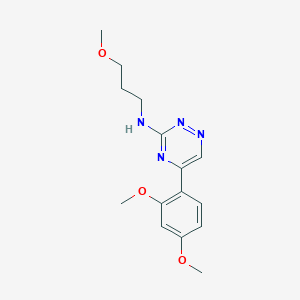
![1-(4-fluorobenzyl)-2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4971253.png)
